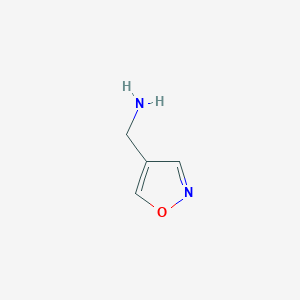

Isoxazol-4-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isoxazole synthesis often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from reaction mixtures . The most commonly reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray crystallography . Density Functional Theory (DFT) analysis has also been used to study the electronic structure of molecules and analyze chemical reactivity descriptors .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The DFT analysis was achieved by using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical And Chemical Properties Analysis

Isoxazol-4-ylmethanamine hydrochloride is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Anti-Influenza Agents

Isoxazol-4-carboxa piperidyl derivatives, which are related to Isoxazol-4-ylmethanamine, have been synthesized and evaluated for their in vitro anti-influenza virus activity . These compounds have shown promising results against influenza virus (A/PR/8/34 H1N1), with some exhibiting more potent activity than the standard drug . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new anti-influenza agents .

Antagonist of Nucleoprotein Accumulation

Nucleozin, a compound related to Isoxazol-4-ylmethanamine, has been reported as a potent antagonist of nucleoprotein accumulation in the nucleus . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of drugs that target viral nucleoproteins .

Analgesic

Isoxazole derivatives have shown potential as analgesics . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new pain relief medications .

Anti-Inflammatory

Isoxazole derivatives have also shown potential as anti-inflammatory agents . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new anti-inflammatory medications .

Anticancer

Isoxazole derivatives have shown potential as anticancer agents . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new anticancer medications .

Antimicrobial

Isoxazole derivatives have shown potential as antimicrobial agents . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new antimicrobial medications .

Antiviral

Isoxazole derivatives have shown potential as antiviral agents . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new antiviral medications .

Antidepressant

Isoxazole derivatives have shown potential as antidepressants . This suggests that Isoxazol-4-ylmethanamine could potentially be used in the development of new antidepressant medications .

Future Directions

Isoxazole and its derivatives have been found in many commercially available drugs, making them significant in the field of drug discovery . The development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could provide valuable contributions to medicinal chemistry .

Mechanism of Action

- By interacting with NP, Isoxazol-4-ylmethanamine may disrupt these vital functions, affecting the virus’s life cycle .

- This interaction may prevent proper ribonucleoprotein (RNP) formation, impair transport of vRNA-polymerase complex to the nucleus, and hinder viral replication and assembly .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGVWXXGWZBDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440606 |

Source

|

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-4-ylmethanamine | |

CAS RN |

173850-43-6 |

Source

|

| Record name | 4-Isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173850-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.